molecular formula C7H8ClNO B14845189 3-Chloro-5-(methylamino)phenol

3-Chloro-5-(methylamino)phenol

Cat. No.: B14845189
M. Wt: 157.60 g/mol
InChI Key: NSSUOQHCOKCNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(methylamino)phenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 5-position of the aromatic ring.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-5-(methylamino)phenol

InChI

InChI=1S/C7H8ClNO/c1-9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3

InChI Key

NSSUOQHCOKCNSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or tin chloride under acidic conditions .

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-5-(methylamino)phenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or tin chloride in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Chloro-5-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
3-Chloro-5-methylphenol 3-Cl, 5-CH₃ C₇H₇ClO 142.58 Chlorinated phenol; industrial uses
4-(Methylamino)phenol 4-NHCH₃ C₇H₉NO 123.15 Polar; redox-active
2-[(Methylamino)methyl]phenol 2-CH₂NHCH₃ C₈H₁₁NO 137.18 Anti-biofilm, anti-S. aureus activity
3-Amino-6-chlorophenol 3-NH₂, 6-Cl C₆H₆ClNO 143.58 Mutagenic; toxic byproducts
3-Chloro-5-(trifluoromethyl)phenol 3-Cl, 5-CF₃ C₇H₄ClF₃O 196.56 Lipophilic; agrochemical applications

Substituent Effects on Physicochemical Properties

  • Electron Effects: The chloro group (-Cl) at the 3-position withdraws electrons, reducing the aromatic ring's electron density. In contrast, the methylamino group (-NHCH₃) at the 5-position donates electrons via resonance, creating a push-pull electronic effect. This combination may enhance stability and reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions compared to simpler phenols .
  • However, the chloro group may offset this by increasing hydrophobicity .

Key Research Findings and Gaps

Anti-Infective Potential: Analogous compounds like 2-[(Methylamino)methyl]phenol demonstrate that methylamino-substituted phenols can target bacterial virulence without cytotoxicity. 3-Chloro-5-(methylamino)phenol warrants evaluation against resistant pathogens .

Toxicity Risks: The mutagenicity of 3-Amino-6-chlorophenol () suggests that amino-chloro configurations require rigorous safety assessment .

Synthetic Utility : The compound’s dual functional groups make it a versatile intermediate for agrochemicals or pharmaceuticals, but regioselectivity in reactions must be explored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.